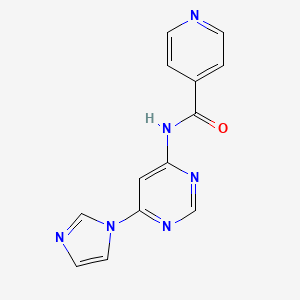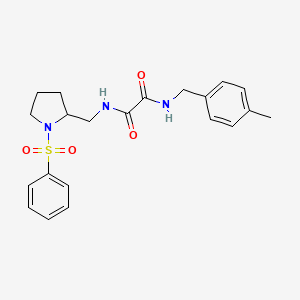![molecular formula C21H20N4O3S B2746830 2-methyl-1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380178-00-5](/img/structure/B2746830.png)
2-methyl-1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and an oxazole ring
Métodos De Preparación
The synthesis of 2-methyl-1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole involves multiple steps. The synthetic route typically begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes . The azetidine ring is then introduced via a cyclization reaction, often involving an amine and a halogenated precursor . The final step involves the formation of the oxazole ring, which can be synthesized through a cyclodehydration reaction involving a suitable precursor .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Aplicaciones Científicas De Investigación
2-methyl-1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to the presence of the benzimidazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds include other benzimidazole derivatives, such as:
2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole: This compound is used as an intermediate in the synthesis of pharmaceuticals.
Benzisoxazole derivatives: These compounds share a similar heterocyclic structure and are explored for their pharmacological activities.
The uniqueness of 2-methyl-1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole lies in its combination of the benzimidazole, azetidine, and oxazole rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methyl-4-[4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14-22-19-5-3-4-6-21(19)25(14)17-11-24(12-17)29(26,27)18-9-7-16(8-10-18)20-13-28-15(2)23-20/h3-10,13,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFCYFGMCQUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)C5=COC(=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2746747.png)


![1-methyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746754.png)

![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)



![N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine](/img/structure/B2746764.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2746765.png)
![Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2746768.png)
![5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2746769.png)
![(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2746770.png)
